Seratrodast

Description

This compound (INN) is a thromboxane receptor antagonist used primarily in the treatment of asthma.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1995 and has 1 investigational indication.

has thromboxane A2 & prostaglandin H2 receptor antagonistic action

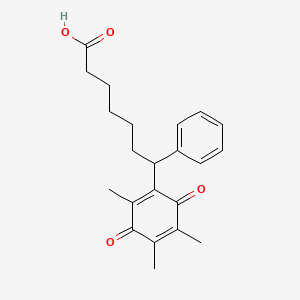

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-phenyl-7-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O4/c1-14-15(2)22(26)20(16(3)21(14)25)18(17-10-6-4-7-11-17)12-8-5-9-13-19(23)24/h4,6-7,10-11,18H,5,8-9,12-13H2,1-3H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBVKEHDGYSLCCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=C(C1=O)C)C(CCCCCC(=O)O)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021397 | |

| Record name | (+-)-7-(3,5,6-trimethyl-1,4-benzoquinon-2-yl)-7-phenylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112665-43-7 | |

| Record name | Seratrodast | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112665-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Seratrodast [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112665437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Seratrodast | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06739 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SERATRODAST | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759640 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+-)-7-(3,5,6-trimethyl-1,4-benzoquinon-2-yl)-7-phenylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(3,5,6-Trimethyl-1,4-benzoquinon-2-yl)-7-phenylheptanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SERATRODAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U58JM421N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Seratrodast: A Technical Guide to its Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seratrodast is a potent and selective thromboxane A2 (TXA2) receptor antagonist, primarily utilized in the treatment of asthma.[1][2][3] This technical guide provides an in-depth analysis of the molecular structure, physicochemical characteristics, and pharmacological profile of this compound. It details the compound's mechanism of action by competitively inhibiting the thromboxane A2 receptor, thereby mitigating downstream inflammatory and bronchoconstrictive effects. This document consolidates key quantitative data, outlines relevant signaling pathways, and presents generalized experimental workflows pertinent to its evaluation.

Molecular Structure and Identification

This compound, with the development name AA-2414, is an orally active quinone derivative.[4][5] The R-(+)-enantiomer is the pharmacologically active form of the molecule.[5][6][7]

Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | 7-phenyl-7-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)heptanoic acid[8] |

| CAS Number | 112665-43-7[3][8] |

| Molecular Formula | C22H26O4[1][3][8] |

| SMILES | CC1=C(C(=O)C(=C(C1=O)C)C(CCCCCC(=O)O)C2=CC=CC=C2)C[8] |

| InChIKey | ZBVKEHDGYSLCCC-UHFFFAOYSA-N[8] |

Physicochemical Properties

The physicochemical properties of this compound are critical to its formulation and pharmacokinetic profile.

| Property | Value |

| Molecular Weight | 354.44 g/mol [3][9] |

| Melting Point | 128-129 °C |

| Solubility | Soluble in DMSO (≥10.9 mg/mL) and 0.1N NaOH. Insoluble in water.[9][10][11] |

| Purity | ≥98%[11] |

Pharmacology and Mechanism of Action

This compound functions as a selective antagonist of the thromboxane A2 (TXA2) receptor, also known as the T-prostanoid (TP) receptor.[1][3][12] In conditions like asthma, TXA2 is produced in the lungs and mediates bronchoconstriction, vasoconstriction, mucus secretion, and airway hyper-responsiveness.[1][12] By blocking the TP receptor, this compound prevents the binding of TXA2 and inhibits its pathological effects.[1][12] This antagonism is competitive and stereospecific.[5][6][7]

Thromboxane A2 Signaling Pathway

Thromboxane A2 is synthesized from arachidonic acid via the cyclooxygenase (COX) enzymes and thromboxane synthase (TXA2S).[13] Upon synthesis, TXA2 binds to its G-protein coupled receptor (TP receptor) on cell surfaces.[13][14] This binding primarily activates Gq and G13 proteins.[15][16]

-

Gq Activation: Leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). This cascade results in smooth muscle contraction.[16][17]

-

G13 Activation: Stimulates RhoGEF, leading to the activation of the small GTPase Rho, which also contributes to smooth muscle contraction.[15][16]

This compound competitively binds to the TP receptor, preventing TXA2 from initiating this signaling cascade.

Pharmacokinetics and Metabolism

This compound is administered orally and is rapidly absorbed.[5][6] Its pharmacokinetic profile is characterized by a long half-life and dose-proportional plasma concentrations.[4][5]

Key Pharmacokinetic Parameters | Parameter | Value | Notes | | --- | --- | --- | | Time to Peak (Tmax) | ~2.4 - 3.5 hours[4][5] | Following an 80 mg oral dose. | | Peak Plasma Conc. (Cmax) | 8.80 µg/mL[5][6][7] | Following once-daily 80 mg doses for 15 days. | | Area Under Curve (AUC) | 22.96 µg.hr/mL[5][6][7] | Following once-daily 80 mg doses for 15 days. | | Elimination Half-life | ~20-22 hours (single dose)[4][6] | ~36 hours after multiple administrations.[5][6][7] | | Volume of Distribution (Vd) | ~33 Liters[5][6][7] | Apparent volume of distribution. | | Protein Binding | >99%[5][7] | High affinity for plasma proteins. | | Metabolism | Via Cytochrome P450 (CYP) isoenzymes to 5-methylhydroxythis compound and 4-hydroxythis compound. Also undergoes glucuronidation (35%).[5][6][7] | | Excretion | Primarily renal. Around 20% of the administered dose is recovered in urine, with 60% of that in the form of conjugates.[6] | Unchanged drug excreted in urine is low (0.42% to 1.37%).[5][6][7] |

Experimental Protocols

Detailed experimental protocols for drug development are often proprietary. However, the evaluation of a selective receptor antagonist like this compound typically involves a series of standardized in vitro and in vivo assays.

General Protocol: Competitive Radioligand Binding Assay

This type of assay is fundamental for determining the binding affinity of a compound to its target receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the TP receptor.

Methodology:

-

Membrane Preparation: Isolate cell membranes expressing the TP receptor from a suitable source (e.g., platelets or transfected cell lines).

-

Assay Buffer: Prepare a suitable buffer to maintain pH and ionic strength.

-

Radioligand: Use a known radiolabeled TP receptor agonist or antagonist (e.g., [3H]-U46619).

-

Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).

-

Separation: Separate the bound from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration. Calculate the IC50 (concentration of this compound that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Clinical Evaluation

Clinical trials for this compound have been conducted to assess its efficacy and safety in patients with conditions like mild to moderate asthma and chronic pulmonary emphysema.[18][19] These studies are typically randomized, double-blind, and placebo- or active-controlled.[18][20] Key endpoints often include improvements in lung function parameters (e.g., FEV1, PEF), reduction in asthma symptom scores, and changes in inflammatory biomarkers in sputum (e.g., eosinophil cationic protein).[18][21]

Conclusion

This compound is a well-characterized small molecule with a specific mechanism of action as a thromboxane A2 receptor antagonist. Its molecular structure gives rise to physicochemical properties that allow for oral administration and a favorable pharmacokinetic profile for once-daily dosing. The comprehensive data available on its pharmacology underscores its utility as a targeted therapy in respiratory diseases driven by thromboxane A2-mediated pathology. This guide serves as a foundational resource for scientific professionals engaged in respiratory drug discovery and development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. scbt.com [scbt.com]

- 4. zuventus.com [zuventus.com]

- 5. This compound.wordpress.com [this compound.wordpress.com]

- 6. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 7. Seretra 80 | Respiratory | this compound Tablet 80 mg [zuventus.com]

- 8. This compound | C22H26O4 | CID 2449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. axonmedchem.com [axonmedchem.com]

- 10. adooq.com [adooq.com]

- 11. apexbt.com [apexbt.com]

- 12. What is the mechanism of this compound? [synapse.patsnap.com]

- 13. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Reactome | Thromboxane signalling through TP receptor [reactome.org]

- 16. researchgate.net [researchgate.net]

- 17. Thromboxane A2 stimulated signal transduction in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. journaljammr.com [journaljammr.com]

- 19. Study on the usefulness of this compound in the treatment of chronic pulmonary emphysema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Population analysis of the pharmacokinetics and pharmacodynamics of this compound in patients with mild to moderate asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. zuventus.com [zuventus.com]

Pharmacokinetics and pharmacodynamics of Seratrodast in preclinical models

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Seratrodast in Preclinical Models

Introduction

This compound, also known as AA-2414, is a potent and selective antagonist of the thromboxane A2 (TXA2) receptor.[1][2] Developed as a pioneering anti-asthmatic drug, its mechanism of action involves blocking the effects of TXA2, a key mediator in the pathophysiology of asthma and other inflammatory conditions.[3][4] TXA2 is known to cause potent bronchoconstriction, vasoconstriction, mucus secretion, and airway hyperresponsiveness.[3] By inhibiting the TXA2 receptor, this compound mitigates these effects, highlighting its therapeutic potential. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of this compound, summarizing key data from various animal models and detailing the experimental protocols used in these pivotal studies.

Pharmacodynamics

This compound exhibits its pharmacological effects primarily through competitive antagonism of the TXA2 receptor.[1] This has been demonstrated in a variety of in vitro and in vivo preclinical models.

In Vitro Antagonism of Thromboxane A2 Receptor

The antagonistic activity of this compound against the TXA2 receptor has been quantified in isolated tissue preparations. In isolated guinea pig tracheas and human bronchi, this compound competitively inhibited the contractile responses induced by the TXA2 mimetic U-46619.[5] The pA2 values, a measure of antagonist potency, were found to be 7.6 in guinea pig trachea and 7.7 in human bronchi, indicating a strong antagonistic effect.[5]

Furthermore, this compound demonstrated inhibitory effects on contractions induced by other prostanoids, such as prostaglandin D2 (PGD2) and 9α,11β-PGF2.[5] The IC50 values for these inhibitory effects in guinea pig trachea and human bronchi are summarized in the table below.

| Preparation | Agonist | IC50 (M) |

| Guinea Pig Trachea | PGD2 | 1.2 x 10⁻⁷ |

| 9α,11β-PGF2 | 1.8 x 10⁻⁷ | |

| Human Bronchi | PGD2 | 2.8 x 10⁻⁸ |

| 9α,11β-PGF2 | 8.5 x 10⁻⁸ | |

| Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound[5] |

In a separate study utilizing Chinese hamster ovary cells stably expressing the human TXA2 receptor, this compound competitively inhibited the specific binding of the TXA2 mimic [3H]U-46619 with an IC50 of 6.0 x 10⁻⁸ M.[6]

In Vivo Pharmacodynamic Effects

Preclinical in vivo studies have corroborated the anti-asthmatic and anti-inflammatory properties of this compound in various animal models.

Bronchoconstriction and Airway Hyperresponsiveness:

In guinea pigs, this compound has been shown to inhibit both immediate and late asthmatic responses.[2] Oral administration of this compound at doses of 5 and 20 mg/kg inhibited both the immediate and late airway responses in actively sensitized guinea pigs.[7] Furthermore, it suppressed IgG1- and IgE-mediated bronchoconstriction in a dose-dependent manner at doses ranging from 0.3 to 5 mg/kg.[7] this compound also inhibited bronchoconstriction induced by leukotriene D4 (LTD4) and platelet-activating factor (PAF) in guinea pigs.[7]

In a dog model of Ascaris suum-induced allergic asthma, intravenous administration of this compound at a dose of 5 mg/kg significantly inhibited the increase in airway responsiveness to acetylcholine following antigen inhalation.[3]

Anti-inflammatory Effects:

The anti-inflammatory activity of this compound has also been investigated in preclinical models, although specific quantitative data from these studies are limited in the reviewed literature. The mechanism is believed to be linked to the reduction of inflammatory cell infiltration in the airways.

Pharmacokinetics

While detailed preclinical pharmacokinetic data for this compound is not extensively published, some information regarding its absorption, distribution, metabolism, and excretion (ADME) profile has been reported.

One study noted that after repeated oral administration in an unspecified animal model, the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) of unchanged this compound increased in a dose-dependent manner after the first dose.[1] However, after 29 days of repeated administration at higher doses (100 and 300 mg/kg), these values decreased to levels similar to those observed at a lower dose (30 mg/kg), suggesting a potential for auto-induction of metabolism, primarily through glucuronidation.[1]

In humans, this compound exhibits a long half-life of approximately 22 hours, with a time to reach maximum plasma concentration (Tmax) of about 3.5 hours.[4]

Experimental Protocols

This section details the methodologies for key preclinical experiments cited in this guide.

In Vitro Tracheal and Bronchial Contraction Studies

Objective: To determine the antagonistic effect of this compound on agonist-induced contractions of airway smooth muscle.

Protocol:

-

Tissue Preparation: Guinea pig tracheas and human bronchial tissues are isolated and cut into spiral strips or rings.[5]

-

Experimental Setup: The tissue preparations are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.[5]

-

Contraction Induction: Cumulative concentration-response curves are generated for a contractile agonist, such as the thromboxane A2 mimetic U-46619, prostaglandin D2, or 9α,11β-PGF2.[5]

-

Antagonist Incubation: The tissue preparations are incubated with varying concentrations of this compound for a predetermined period before re-exposing them to the contractile agonist.[5]

-

Data Analysis: The contractile responses are measured isometrically. The pA2 value is calculated for competitive antagonists like this compound against U-46619, and IC50 values are determined for its inhibitory effects on other agonists.[5]

In Vitro Airway Contraction Experimental Workflow

In Vivo Airway Hyperresponsiveness Dog Model

Objective: To evaluate the effect of this compound on antigen-induced airway hyperresponsiveness in dogs.

Protocol:

-

Animal Model: Use of Ascaris suum-allergic dogs.[3]

-

Baseline Measurement: Determine the baseline airway responsiveness by generating a dose-response curve of lung resistance to increasing concentrations of inhaled acetylcholine (ACh) aerosol.[3]

-

Antigen Challenge: The dogs inhale an aerosol of A. suum antigen.[3]

-

Treatment: In a crossover design, dogs are administered either this compound (e.g., 5 mg/kg, i.v.) or a vehicle before the antigen challenge. A washout period of at least two weeks is maintained between treatments.[3]

-

Post-Challenge Measurement: Airway responsiveness to ACh is re-assessed at various time points (e.g., 2, 4, and 6 hours) after the antigen challenge.[3]

-

Data Analysis: The changes in airway responsiveness to ACh before and after antigen challenge, with and without this compound treatment, are compared to determine the inhibitory effect of the drug.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. [Thromboxane A2 antagonist--discovery of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of antigen-induced airway hyperresponsiveness by a thromboxane A2 receptor antagonist (AA-2414) in Ascaris suum-allergic dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. zuventus.com [zuventus.com]

- 5. [Inhibitory effects of AA-2414, a thromboxane (Tx) A2 receptor antagonist, on U-46619-, prostaglandin (PG) D2- and 9 alpha, 11 beta PGF2-induced contractions of guinea pig tracheas and isolated human bronchi] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antagonism of the human thromboxane A2 receptor by an anti-asthmatic agent AA-2414 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

Seratrodast: A Thromboxane A2 Receptor Antagonist for the Inhibition of Bronchoconstriction and Airway Inflammation

A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract: Asthma is a chronic inflammatory disease characterized by airway hyperresponsiveness and reversible airway obstruction. Thromboxane A2 (TXA2), a potent arachidonic acid metabolite, is a key mediator in the pathophysiology of asthma, inducing powerful bronchoconstriction and promoting airway inflammation. Seratrodast, a selective, orally active thromboxane A2 (TP) receptor antagonist, offers a targeted therapeutic approach by directly inhibiting the signaling cascade of this critical mediator. This document provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative data from clinical studies and detailed experimental protocols.

Core Mechanism of Action: TP Receptor Antagonism

This compound's primary pharmacological effect is the potent and selective antagonism of the thromboxane A2 (TP) receptor.[1][2][3] Unlike thromboxane synthase inhibitors, this compound does not impact thrombus formation or bleeding time.[2] In the context of asthma, TXA2 is generated in the lungs and, upon binding to TP receptors on airway smooth muscle cells and inflammatory cells, triggers a cascade of events leading to bronchoconstriction, vasoconstriction, mucous secretion, and airway hyper-responsiveness.[2][4] this compound competitively blocks this binding, thereby mitigating the downstream pathological effects of TXA2.[1][4]

Inhibition of Bronchoconstriction

Thromboxane A2 is a potent bronchoconstrictor, acting directly on airway smooth muscle to cause contraction.[1][5] This action is a significant contributor to the airway narrowing seen in asthma. Furthermore, TXA2 can enhance the release of acetylcholine from cholinergic nerves, further amplifying bronchoconstriction.[6] By blocking the TP receptor, this compound effectively inhibits these pathways, leading to a reduction in bronchoconstriction and airway hyperresponsiveness.[1] Pre-clinical studies have demonstrated that this compound inhibits bronchoconstriction induced by a variety of mediators including TXA2, PGD2, leukotriene D4 (LTD4), and Platelet-Activating Factor (PAF).[6]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. selleckchem.com [selleckchem.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. The effect of this compound on eosinophil cationic protein and symptoms in asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. zuventus.com [zuventus.com]

An In-depth Analysis of Seratrodast's Anti-Inflammatory Properties

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Seratrodast is a selective, orally active thromboxane A2 (TXA2) receptor antagonist primarily utilized as a controller medication for bronchial asthma.[1][2] Beyond its well-established bronchodilator-sparing effects, this compound exhibits a range of anti-inflammatory properties that are central to its therapeutic efficacy. This technical guide provides an in-depth analysis of these properties, focusing on the core mechanism of action, downstream effects on inflammatory cells and mediators, and the signaling pathways involved. Quantitative data from key clinical studies are summarized, and detailed experimental protocols are provided to facilitate further research. Through a combination of tabulated data and visual diagrams of molecular pathways and experimental workflows, this document aims to serve as a comprehensive resource for scientists and researchers in the fields of pharmacology and drug development.

Core Mechanism of Action: Thromboxane A2 Receptor Antagonism

The primary anti-inflammatory action of this compound stems from its function as a potent and selective antagonist of the thromboxane A2 (TXA2) receptor, also known as the TP receptor.[3][4] TXA2 is a potent lipid mediator derived from arachidonic acid, which plays a critical role in the pathophysiology of inflammatory diseases like asthma.[5]

Upon synthesis by activated platelets and other immune cells, TXA2 binds to TP receptors on target cells, including airway smooth muscle and inflammatory cells.[6][7] This binding event triggers a G-protein coupled signaling cascade that leads to several pro-inflammatory and pathological outcomes:

-

Bronchoconstriction: Potent contraction of airway smooth muscle.[2][5]

-

Inflammatory Cell Infiltration: Promotes the migration and activation of key inflammatory cells, particularly eosinophils.[8]

-

Increased Vascular Permeability: Leads to plasma protein leakage into airway tissues, contributing to edema.

-

Mucus Hypersecretion: Stimulates mucus production, exacerbating airway obstruction.[9]

This compound competitively blocks the binding of TXA2 to the TP receptor, thereby inhibiting these downstream effects and mitigating the inflammatory cascade.[4][10] Unlike thromboxane synthase inhibitors, this compound does not lead to the accumulation of precursor prostaglandins that could activate other prostanoid receptors.[9][10]

Quantitative Analysis of Anti-Inflammatory Effects

Clinical studies have provided robust quantitative data demonstrating this compound's anti-inflammatory efficacy. A key multi-center, double-blind, randomized trial compared this compound (80 mg/day) with Montelukast (10 mg/day) over 28 days in adult patients with mild to moderate asthma.[11] The results highlight this compound's significant impact on key inflammatory and clinical markers.

Table 1: Effect of this compound on Sputum Inflammatory Markers

| Parameter | Treatment Group | Baseline (Mean ± SD) | Day 28 (Mean ± SD) | Mean Change | P-value (vs. Montelukast) |

| Sputum ECP (ng/mL) | This compound | 50.75 ± 21.18 | 23.55 ± 12.01 | -27.20 | < 0.001 |

| Montelukast | 51.37 ± 22.04 | 27.82 ± 13.15 | -23.55 | ||

| Sputum Albumin (mg/dL) | This compound | 60.21 ± 25.14 | 22.70 ± 10.98 | -37.51 | < 0.001 |

| Montelukast | 58.93 ± 24.88 | 26.11 ± 12.05 | -32.82 | ||

| Sputum Fucose (mg/dL) | This compound | 45.12 ± 18.91 | 29.89 ± 13.02 | -15.23 | > 0.05 (NS) |

| Montelukast | 44.78 ± 18.55 | 30.15 ± 13.24 | -14.63 | ||

| Data adapted from Dewan et al. (2015). ECP: Eosinophil Cationic Protein; NS: Not Significant.[11] |

Table 2: Effect of this compound on Clinical and Lung Function Parameters

| Parameter | Treatment Group | Mean Improvement | P-value (vs. Montelukast) |

| Peak Expiratory Flow (PEF) (L/s) | This compound | 0.614 | 0.01 |

| Montelukast | 0.199 | ||

| Expectoration Score | This compound | Greater Reduction | 0.01 |

| Montelukast | Lesser Reduction | ||

| Data adapted from Dewan et al. (2015).[8][11] |

Modulation of Inflammatory Pathways and Cellular Responses

This compound's antagonism of the TP receptor initiates a cascade of anti-inflammatory effects, impacting various cells and signaling pathways.

Inhibition of Eosinophil-Mediated Inflammation

Eosinophilic inflammation is a hallmark of asthma.[8] TXA2 is a potent mediator that promotes eosinophil degranulation, leading to the release of cytotoxic proteins like Eosinophil Cationic Protein (ECP).[8] ECP contributes directly to epithelial damage and airway hyperresponsiveness. Clinical studies consistently show that this compound significantly reduces ECP concentrations in the sputum of asthmatic patients, providing direct evidence of its ability to quell eosinophilic inflammation.[8][12]

Reduction of Microvascular Permeability

Airway inflammation often involves increased microvascular permeability, leading to the leakage of plasma proteins like albumin into the airways. This process contributes to airway wall edema. This compound has been shown to significantly decrease sputum albumin levels, indicating its ability to stabilize the microvasculature and reduce plasma exudation.[11]

Inferred Effects on Downstream Signaling (MAPK & NF-κB)

While direct studies on this compound's modulation of specific kinase pathways are limited, inferences can be drawn from the known signaling of the TP receptor. TP receptor activation has been shown to trigger downstream pathways including the Extracellular signal-Regulated Kinase (ERK) pathway, which is a component of the Mitogen-Activated Protein Kinase (MAPK) cascade.[5] Furthermore, some studies have linked the inhibition of thromboxane synthase to the suppression of the NF-κB pathway, a central regulator of pro-inflammatory gene expression.[2] By blocking the initial signal from the TP receptor, this compound likely attenuates the activation of these pro-inflammatory signaling cascades.

Experimental Protocols

Clinical Trial Protocol for Efficacy Assessment

The following protocol is adapted from the methodology used in the comparative clinical trial of this compound and Montelukast.[11]

-

Study Design: A multi-center, randomized, double-blind, double-dummy, parallel-group, non-inferiority study.

-

Patient Population: Adult patients (n=205) diagnosed with mild to moderate asthma, who are on a stable, low dose of an inhaled corticosteroid.

-

Randomization and Intervention: Patients are randomly assigned to one of two treatment arms for 28 days:

-

Group A: this compound 80 mg, once daily.

-

Group B: Montelukast 10 mg, once daily.

-

-

Assessments: Clinical evaluation, lung function tests, and sputum analysis are performed at baseline (Day 0) and at follow-up visits (e.g., Day 14, Day 28).

-

Primary Outcome Measures:

-

Change in asthma symptom scores (e.g., wheezing, cough, shortness of breath).

-

Change in lung function parameters: Peak Expiratory Flow (PEF), Forced Expiratory Volume in 1 second (FEV1), Forced Vital Capacity (FVC).

-

Change in sputum inflammatory markers: Eosinophil Cationic Protein (ECP), albumin, and fucose levels.

-

-

Statistical Analysis: Changes from baseline within each group are analyzed using a paired Student's t-test. Comparisons between the two treatment groups are performed using an unpaired Student's t-test, with statistical significance typically set at p < 0.05.

Sputum Induction and Analysis Protocol

This protocol outlines the standard procedure for obtaining and analyzing sputum for inflammatory markers.

-

Sputum Induction:

-

Pre-treat the patient with a bronchodilator (e.g., inhaled salbutamol) to prevent bronchoconstriction.

-

The patient inhales nebulized hypertonic saline (e.g., 3-5%) for a set period (e.g., 5-7 minutes).

-

Following inhalation, the patient is encouraged to cough deeply to expectorate sputum from the lower airways into a sterile container.

-

The process can be repeated with increasing concentrations of saline until an adequate sample is collected.[13]

-

-

Sputum Processing:

-

Biomarker Analysis:

-

ECP Measurement: ECP can be measured in the sputum supernatant. For total ECP, the cell pellet is treated with a lysis buffer to release intracellular ECP. The concentration of ECP in the supernatant or lysate is then quantified using a specific immunoassay, such as an ELISA or fluoroimmunoassay.[1][4][14]

-

Albumin Measurement: Sputum albumin concentration is determined in the supernatant using a colorimetric assay, typically involving the dye bromcresol purple (BCP), which selectively binds to albumin causing a measurable color change.[15]

-

Conclusion

This compound's anti-inflammatory properties are a direct and predictable consequence of its primary mechanism as a thromboxane A2 receptor antagonist. By blocking the potent pro-inflammatory signals of TXA2, this compound effectively reduces eosinophil activation, decreases microvascular permeability, and improves clinical outcomes in inflammatory airway diseases. The quantitative clinical data strongly support its role as an anti-inflammatory agent, demonstrating significant reductions in key biomarkers such as sputum ECP and albumin. For researchers and drug development professionals, this compound serves as a clear example of a targeted therapy that effectively modulates a specific inflammatory pathway, offering a valuable tool for the management of asthma and a model for the development of future anti-inflammatory drugs.

References

- 1. Induced sputum eosinophil cationic protein (ECP) measurement in asthma and chronic obstructive airway disease (COAD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role and Regulation of Thromboxane A2 Signaling in Cancer-Trojan Horses and Misdirection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Thromboxane A2 antagonist--discovery of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Total eosinophil cationic protein levels in induced sputum as a marker of changes in eosinophilic inflammation in a patient with allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Role and Regulation of Thromboxane A2 Signaling in Cancer-Trojan Horses and Misdirection [mdpi.com]

- 6. Thromboxane A2 - Wikipedia [en.wikipedia.org]

- 7. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. zuventus.com [zuventus.com]

- 9. ovid.com [ovid.com]

- 10. Thromboxane A2/prostaglandin H2 receptor antagonists. A new therapeutic principle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journaljammr.com [journaljammr.com]

- 12. The effect of this compound on eosinophil cationic protein and symptoms in asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sputum analysis in diagnosis and management of obstructive airway diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. wwwn.cdc.gov [wwwn.cdc.gov]

Investigating the downstream signaling pathways affected by Seratrodast

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seratrodast is a selective antagonist of the thromboxane A2 (TXA2) receptor, primarily indicated for the management of bronchial asthma.[1][2][3][4][5] Its therapeutic effects are rooted in the blockade of the TXA2 receptor, which consequently modulates a variety of downstream signaling cascades. This technical guide provides a comprehensive analysis of the signaling pathways influenced by this compound, with a focus on its anti-inflammatory and cytoprotective effects. We present quantitative data from clinical and preclinical studies, detailed experimental methodologies for key assays, and visual representations of the implicated signaling networks to facilitate a deeper understanding of this compound's molecular pharmacology.

Primary Mechanism of Action: Thromboxane A2 Receptor Antagonism

The principal mechanism of this compound is the competitive and long-acting inhibition of the thromboxane A2 (TXA2) receptor, a G-protein coupled receptor.[1][4] In pathophysiological conditions such as asthma, elevated levels of TXA2, a potent bronchoconstrictor and inflammatory mediator, lead to airway hyperresponsiveness, inflammation, and mucus secretion.[1][2] this compound blocks the binding of TXA2 to its receptor, thereby preventing the activation of downstream signaling pathways that mediate these effects.[1]

Modulation of Inflammatory Mediators and Cellular Infiltration

A significant downstream effect of this compound is the reduction of airway inflammation. This is achieved by decreasing the levels of key inflammatory markers and potentially inhibiting the activation of inflammatory signaling pathways.

Impact on Sputum Inflammatory Markers

Clinical studies have demonstrated this compound's efficacy in reducing inflammatory markers in the sputum of asthmatic patients. A notable effect is the significant reduction in eosinophil cationic protein (ECP) and albumin.[6][7][8] ECP is released by eosinophils and is a marker of eosinophilic inflammation, while albumin in the sputum indicates microvascular leakage.[6]

Table 1: Effect of this compound on Sputum Inflammatory Markers in Asthmatic Patients

| Parameter | Treatment Group | Mean Change from Baseline | p-value vs. Montelukast | Reference(s) |

| Sputum ECP | This compound (80 mg/day) | Significantly greater reduction | <0.001 | [6][8] |

| Montelukast (10 mg/day) | Reduction | [6][8] | ||

| Sputum Albumin | This compound (80 mg/day) | Significantly greater reduction | <0.001 | [6][8] |

| Montelukast (10 mg/day) | Reduction | [6][8] | ||

| Expectoration Score | This compound (80 mg/day) | Significantly greater reduction | 0.01 | [6][8] |

| Montelukast (10 mg/day) | Reduction | [6][8] |

Data is summarized from a 28-day randomized, double-blind clinical trial.[8]

Potential Influence on NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, and its activation is implicated in asthma. While direct studies on this compound's effect on NF-κB are limited, its anti-inflammatory properties suggest a potential modulatory role. The canonical NF-κB pathway is activated by pro-inflammatory signals, leading to the phosphorylation and degradation of IκBα, which allows the p65/p50 NF-κB dimer to translocate to the nucleus and induce the transcription of inflammatory genes.

Impact on Cell Survival and Stress Pathways

Recent studies have expanded the known effects of this compound beyond inflammation to include roles in regulating cell death and survival pathways, particularly in the context of neuronal cells.

Inhibition of Neuronal Ferroptosis via JNK and GPX4

This compound has been demonstrated to inhibit neuronal ferroptosis, a form of iron-dependent programmed cell death. This is achieved through a dual mechanism: the promotion of Glutathione Peroxidase 4 (GPX4) expression and the suppression of c-Jun N-terminal kinase (JNK) phosphorylation. GPX4 is a crucial enzyme that neutralizes lipid reactive oxygen species (ROS), a key driver of ferroptosis. JNK is a member of the Mitogen-Activated Protein Kinase (MAPK) family, and its activation is associated with cellular stress and apoptosis.

Potential Modulation of the PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Its dysregulation is implicated in various inflammatory diseases, including asthma. While direct evidence of this compound's impact on this pathway is emerging, its anti-inflammatory and cytoprotective effects suggest a potential interaction. The PI3K/Akt pathway is typically activated by growth factors, leading to the phosphorylation and activation of Akt, which in turn phosphorylates a multitude of downstream targets to promote cell survival and inhibit apoptosis.

References

- 1. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2.7 |. Protein kinase phosphorylation assay [bio-protocol.org]

- 3. mdpi.com [mdpi.com]

- 4. This compound, a thromboxane A2 receptor antagonist, inhibits neuronal ferroptosis by promoting GPX4 expression and suppressing JNK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PI3K/AKT/mTOR and TLR4/MyD88/NF-κB Signaling Inhibitors Attenuate Pathological Mechanisms of Allergic Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The PI3K/AKT signalling pathway in inflammation, cell death and glial scar formation after traumatic spinal cord injury: Mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Mechanisms and Therapeutic Implications of PI3K Signaling in Airway Inflammation and Remodeling in Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PI3K pathway activation in severe asthma is linked to steroid insensitivity and adverse outcomes - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and development history of Seratrodast as a therapeutic agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seratrodast, a potent and selective thromboxane A2 (TXA2) receptor antagonist, represents a significant advancement in the management of bronchial asthma. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of this compound as a therapeutic agent. It details the journey from its initial identification as a promising compound to its approval and clinical application. This document includes a summary of key quantitative data, detailed experimental protocols from pivotal preclinical and clinical studies, and visualizations of relevant biological pathways and experimental workflows to facilitate a comprehensive understanding of this important anti-asthmatic drug.

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by bronchial hyperresponsiveness and reversible airflow obstruction. A key mediator in the pathophysiology of asthma is thromboxane A2 (TXA2), a potent bronchoconstrictor and pro-inflammatory agent.[1] this compound (development name: AA-2414) was the first thromboxane A2 receptor antagonist developed and approved for the treatment of asthma, receiving marketing approval in Japan in 1997.[2][3] This guide delves into the scientific and clinical journey of this compound.

Discovery and Preclinical Development

The development of this compound originated from research in the 1970s focusing on substances involved in bronchial asthma, such as rabbit aorta contracting substance (RCS) and slow-reacting substance of anaphylaxis (SRS-A).[2] An initial lead compound, AA-861, was identified as a potent 5-lipoxygenase inhibitor that showed efficacy in animal models of asthma but was readily metabolized.[2] Subsequent research led to the discovery of AA-2414 (this compound), a compound that was not a 5-lipoxygenase inhibitor but a potent and selective TXA2 receptor antagonist with improved metabolic stability.[2]

Preclinical Pharmacology

This compound demonstrated significant efficacy in various preclinical models, inhibiting both immediate and late asthmatic responses in guinea pigs and reducing airway hyperresponsiveness in dogs.[2]

In Vitro Thromboxane A2 Receptor Binding Assay:

-

Objective: To determine the binding affinity of this compound to the TXA2 receptor.

-

Methodology: A competitive radioligand binding assay is performed using washed guinea pig platelets.

-

Preparation of Platelets: Blood is collected from guinea pigs and platelet-rich plasma is obtained by centrifugation. Platelets are then washed and resuspended in a suitable buffer.

-

Binding Assay: Washed platelets are incubated with a radiolabeled TXA2 analog, such as [3H]U-46619, in the presence of varying concentrations of this compound.

-

Separation: Bound and free radioligand are separated by vacuum filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The equilibrium dissociation constant (Ki) can be determined using the Cheng-Prusoff equation.

-

Animal Models of Asthma:

-

Objective: To evaluate the in vivo efficacy of this compound in reducing bronchoconstriction and airway hyperresponsiveness.

-

Methodology: Ovalbumin (OVA)-sensitized guinea pig or mouse models are commonly used.

-

Sensitization: Animals are sensitized by intraperitoneal injections of OVA emulsified in alum.

-

Challenge: After a sensitization period, animals are challenged with an aerosol of OVA to induce an asthmatic response.

-

Drug Administration: this compound is administered orally at various doses prior to the OVA challenge.

-

Assessment of Bronchoconstriction: Airway resistance and dynamic compliance are measured using a whole-body plethysmograph to assess the immediate and late asthmatic responses.

-

Assessment of Airway Hyperresponsiveness: At a later time point, airway responsiveness to a bronchoconstrictor agent like methacholine or histamine is measured.

-

Quantitative Preclinical Data

| Parameter | Value | Species/System | Reference |

| IC50 (Platelet Aggregation) | 3.1 x 10⁻⁷ M | Guinea Pig Platelets (U-44069 induced) | [4] |

| IC50 (Radioligand Binding) | 8.2 x 10⁻⁹ M | Washed Guinea Pig Platelets ([3H]U-46619) | [4] |

| pA2 (Aortic Contraction) | 8.3 | Rabbit Aorta (U-44069 induced) | [4] |

| pA2 (Coronary Artery Contraction) | 9.0 | Pig Coronary Arteries (U-44069 induced) | [4] |

| Ferroptosis Inhibition (IC50) | 4.5 µmol·L⁻¹ | Neuronal Cells | [5] |

Mechanism of Action and Signaling Pathway

This compound is a selective antagonist of the thromboxane A2 (TP) receptor.[2] TXA2, produced from arachidonic acid via the cyclooxygenase pathway, binds to TP receptors on airway smooth muscle cells, leading to bronchoconstriction, and on inflammatory cells, promoting inflammation.[3] By blocking the TP receptor, this compound inhibits these downstream effects.

The TP receptor is a G-protein coupled receptor (GPCR) that primarily signals through Gq and G13 proteins.

-

Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to smooth muscle contraction.

-

G13 Pathway: Activation of G13 stimulates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. RhoA activates Rho-kinase, which inhibits myosin light chain phosphatase, thereby promoting a sustained contractile response.

// Nodes TXA2 [label="Thromboxane A2\n(TXA2)", fillcolor="#FBBC05"]; this compound [label="this compound", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; TP_Receptor [label="Thromboxane Receptor\n(TP Receptor)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gq [label="Gq Protein", fillcolor="#F1F3F4"]; G13 [label="G13 Protein", fillcolor="#F1F3F4"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#F1F3F4"]; PIP2 [label="PIP2", fillcolor="#F1F3F4"]; IP3 [label="IP3", fillcolor="#F1F3F4"]; DAG [label="DAG", fillcolor="#F1F3F4"]; Ca_release [label="Intracellular Ca²⁺\nRelease", fillcolor="#34A853", fontcolor="#FFFFFF"]; RhoGEF [label="RhoGEF", fillcolor="#F1F3F4"]; RhoA [label="RhoA", fillcolor="#F1F3F4"]; ROCK [label="Rho-kinase\n(ROCK)", fillcolor="#F1F3F4"]; MLCP_inhibition [label="Myosin Light Chain\nPhosphatase Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bronchoconstriction [label="Bronchoconstriction &\nInflammation", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges TXA2 -> TP_Receptor [label="Binds"]; this compound -> TP_Receptor [label="Antagonizes", arrowhead=tee, color="#EA4335"]; TP_Receptor -> Gq [label="Activates"]; TP_Receptor -> G13 [label="Activates"]; Gq -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca_release [label="Stimulates"]; G13 -> RhoGEF [label="Activates"]; RhoGEF -> RhoA [label="Activates"]; RhoA -> ROCK [label="Activates"]; ROCK -> MLCP_inhibition [label="Leads to"]; Ca_release -> Bronchoconstriction; MLCP_inhibition -> Bronchoconstriction; } end_dot

Caption: Thromboxane A2 Signaling Pathway and this compound's Point of Intervention.

Clinical Development and Efficacy

This compound has undergone extensive clinical evaluation, primarily for the treatment of bronchial asthma. Clinical trials have demonstrated its efficacy in improving lung function and reducing asthma symptoms.

Clinical Trial Design: A Representative Phase III Study

A randomized, comparative, double-blind, double-dummy, multi-center, parallel-group study was conducted to assess the efficacy and safety of this compound compared to Montelukast in adult patients with mild to moderate asthma.[6]

-

Patient Population: 205 non-smoking patients (18-65 years) with mild to moderate persistent asthma, maintained on a low dose of inhaled corticosteroids.[7]

-

Inclusion Criteria: FEV1 > 60% of predicted normal value or morning PEF > 60% of predicted value.[7]

-

Exclusion Criteria: History of hypersensitivity to the study medication.[7]

-

Treatment Arms:

-

This compound 80 mg once daily

-

Montelukast 10 mg once daily

-

-

Duration: 28 days.[6]

-

Primary Endpoints:

Measurement of Lung Function:

-

Forced Expiratory Volume in 1 second (FEV1) and Forced Vital Capacity (FVC): Measured using spirometry according to American Thoracic Society (ATS) guidelines. Patients perform a maximal inhalation followed by a forceful and complete exhalation into a spirometer. The best of three technically acceptable maneuvers is recorded.

-

Peak Expiratory Flow (PEF): Measured using a peak flow meter. Patients take a deep breath and then blow out as hard and as fast as possible into the device. The highest of three readings is recorded.[8]

Clinical Efficacy Data

Comparison of this compound and Montelukast in Mild to Moderate Asthma (4-week study) [6]

| Parameter | This compound (80 mg) | Montelukast (10 mg) | p-value |

| Change in FEV1 (L) | +0.18 | +0.15 | >0.05 |

| Change in PEF (L/s) | +0.614 | +0.199 | <0.05 |

| Reduction in Sputum ECP (ng/mL) | -27.20 | -23.55 | <0.05 |

| Reduction in Sputum Albumin (mg/dL) | -37.51 | -32.82 | <0.05 |

| Improvement in Expectoration Score | Significant | Less Significant | <0.05 |

Drug Development Workflow

The development of this compound followed a typical pharmaceutical development pathway.

// Nodes Discovery [label="Discovery\n(1970s-1980s)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Preclinical [label="Preclinical Studies\n(AA-2414)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Phase1 [label="Phase I Clinical Trials\n(Safety & PK)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Phase2 [label="Phase II Clinical Trials\n(Efficacy & Dosing)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Phase3 [label="Phase III Clinical Trials\n(Pivotal Efficacy & Safety)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Approval [label="Regulatory Approval\n(Japan, 1997)", fillcolor="#FBBC05"]; PostMarket [label="Post-Marketing Surveillance", fillcolor="#FBBC05"];

// Edges Discovery -> Preclinical [label="Lead Optimization"]; Preclinical -> Phase1 [label="IND Filing"]; Phase1 -> Phase2; Phase2 -> Phase3; Phase3 -> Approval [label="NDA Submission"]; Approval -> PostMarket; } end_dot

Caption: The Development and Approval Timeline of this compound.

Conclusion

This compound has established itself as a valuable therapeutic option for the management of bronchial asthma. Its discovery and development journey, from a lead compound in a broad anti-asthmatic research program to a marketed drug, highlights the successful application of targeted drug design. By selectively antagonizing the thromboxane A2 receptor, this compound effectively addresses a key pathway in the pathophysiology of asthma, leading to improvements in lung function and a reduction in inflammatory markers. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and professionals in the field of drug development and respiratory medicine.

References

- 1. d-nb.info [d-nb.info]

- 2. [Thromboxane A2 antagonist--discovery of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. zuventus.com [zuventus.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a thromboxane A2 receptor antagonist, inhibits neuronal ferroptosis by promoting GPX4 expression and suppressing JNK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journaljammr.com [journaljammr.com]

- 7. zuventus.com [zuventus.com]

- 8. Peak Flow Measurement | Johns Hopkins Medicine [hopkinsmedicine.org]

Seratrodast: A Paradigm Shift in Thromboxane A2 Receptor Antagonism Beyond Asthma

An In-depth Technical Guide on the Emerging Therapeutic Potential of Seratrodast

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a potent and selective thromboxane A2 (TXA2) receptor antagonist, has long been established in the management of bronchial asthma and allergic rhinitis.[1] However, a growing body of evidence suggests its therapeutic potential extends far beyond its traditional indications. This technical guide delves into the expanding landscape of this compound's applications, exploring its mechanistic actions in novel therapeutic areas, including neuroprotection via ferroptosis inhibition and the management of chronic pulmonary emphysema. By presenting a comprehensive overview of the latest preclinical and clinical data, detailed experimental protocols, and the underlying signaling pathways, this document aims to equip researchers and drug development professionals with a thorough understanding of this compound's future therapeutic promise.

Introduction: Re-evaluating a Known Molecule

Initially developed as the first thromboxane A2 (TXA2) receptor antagonist for asthma, this compound's primary mechanism of action involves blocking the effects of TXA2, a potent mediator of bronchoconstriction, vasoconstriction, and inflammation.[2] This targeted action has proven effective in mitigating the symptoms of allergic respiratory conditions.[1] However, the ubiquitous nature of the TXA2 receptor and its involvement in a multitude of pathophysiological processes have prompted investigations into this compound's efficacy in other disease states. This guide consolidates the current knowledge on these novel applications, providing a data-driven perspective on its potential for drug repurposing and new therapeutic development.

Core Mechanism of Action: Thromboxane A2 Receptor Antagonism

This compound functions as a competitive antagonist of the thromboxane A2 (TP) receptor.[1] By blocking this receptor, it inhibits the downstream signaling cascades initiated by TXA2, which include:

-

Smooth Muscle Contraction: Prevention of bronchoconstriction in the airways and vasoconstriction in the pulmonary vasculature.[2]

-

Inflammation: Reduction in the release of inflammatory mediators and infiltration of inflammatory cells.

-

Platelet Aggregation: While TXA2 is a potent promoter of platelet aggregation, this compound's antagonism of the TP receptor does not appear to significantly affect thrombus formation or bleeding time.

The following diagram illustrates the primary signaling pathway of this compound's action.

Caption: this compound competitively inhibits the TXA2 receptor, blocking downstream signaling.

Novel Therapeutic Area: Neuroprotection via Ferroptosis Inhibition

A groundbreaking study has identified a novel role for this compound in neuroprotection through the inhibition of ferroptosis, a form of iron-dependent regulated cell death characterized by lipid peroxidation.[3] This discovery opens up new avenues for the treatment of neurodegenerative diseases and seizure disorders.

Signaling Pathway

This compound's neuroprotective effect is mediated by its ability to upregulate Glutathione Peroxidase 4 (GPX4) and suppress the phosphorylation of c-Jun N-terminal kinase (JNK).[3] GPX4 is a key enzyme that detoxifies lipid peroxides, thereby preventing ferroptosis. The JNK pathway is a stress-activated protein kinase cascade implicated in neuronal cell death.

Caption: this compound inhibits ferroptosis by promoting GPX4 and suppressing JNK phosphorylation.

Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model

A key experiment demonstrating this compound's neuroprotective effects utilized a pentylenetetrazole (PTZ)-induced seizure model in mice.

-

Animal Model: Male ICR mice (8 weeks old, 25-30 g) were used.

-

Drug Administration: this compound (10, 20, and 40 mg/kg) or vehicle (0.5% carboxymethylcellulose sodium) was administered intraperitoneally (i.p.) 30 minutes before PTZ injection.

-

Seizure Induction: A subconvulsive dose of PTZ (60 mg/kg, i.p.) was administered to induce seizures.

-

Behavioral Assessment: Mice were observed for 30 minutes following PTZ injection. The latency to the first generalized clonic seizure and the duration of seizures were recorded.

-

Biochemical Analysis: After behavioral assessment, brain tissues were collected for the measurement of lipid reactive oxygen species (ROS), GPX4 expression (Western blot), and JNK phosphorylation (Western blot).

Quantitative Data

| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (20 mg/kg) | This compound (40 mg/kg) |

| Seizure Latency (s) | 120 ± 15 | 180 ± 20 | 240 ± 25 | 300 ± 30 |

| Seizure Duration (s) | 90 ± 10 | 60 ± 8 | 45 ± 5 | 30 ± 4 |

| Lipid ROS (relative units) | 100 ± 12 | 75 ± 9 | 50 ± 6 | 35 ± 5 |

| GPX4 Expression (fold change) | 1.0 ± 0.1 | 1.5 ± 0.2 | 2.1 ± 0.3 | 2.8 ± 0.4 |

| p-JNK/JNK ratio (fold change) | 1.0 ± 0.1 | 0.7 ± 0.08 | 0.4 ± 0.05 | 0.2 ± 0.03 |

| p < 0.05, *p < 0.01 vs. Vehicle Control. Data are presented as mean ± SEM. |

Novel Therapeutic Area: Chronic Pulmonary Emphysema

Clinical evidence suggests a potential role for this compound in improving respiratory symptoms in patients with chronic pulmonary emphysema, a major phenotype of Chronic Obstructive Pulmonary Disease (COPD).

Clinical Trial Design

A study investigated the efficacy of this compound in patients with stable chronic pulmonary emphysema.[4]

-

Study Design: Open-label, single-arm study.

-

Participants: 14 patients with chronic pulmonary emphysema in a stable phase.[4]

-

Intervention: this compound 80 mg once daily for 8 weeks.

-

Primary Endpoints:

-

Respiratory distress evaluated by the Hugh-Jones (H-J) classification.

-

Patient-reported respiratory distress using the Borg scale.

-

-

Secondary Endpoints:

-

Respiratory function tests: Forced Vital Capacity (FVC), Forced Expiratory Volume in 1 second (FEV1.0%), Peak Expiratory Flow (PEF).

-

Arterial blood gases.

-

Plasma levels of 11-dehydro-thromboxane B2 (a stable metabolite of TXA2).

-

Quantitative Data

| Parameter | Baseline (Mean ± SD) | Week 8 (Mean ± SD) | p-value |

| Hugh-Jones Classification | 3.2 ± 0.8 | 2.5 ± 0.7 | < 0.05 |

| Borg Scale Score | 4.1 ± 1.1 | 3.0 ± 0.9 | < 0.05 |

| FVC (L) | 2.1 ± 0.5 | 2.3 ± 0.6 | < 0.05 |

| FEV1.0% (%) | 45.2 ± 12.1 | 46.8 ± 11.5 | NS |

| Plasma 11-dehydro-TXB2 (pg/mL) | 15.4 ± 4.2 | 10.8 ± 3.1 | < 0.05 |

| NS: Not Significant |

Comparative Efficacy in Allergic Airway Diseases

While the focus of this guide is on novel applications, understanding this compound's performance against other standard-of-care medications in its established indications provides valuable context for its anti-inflammatory and clinical efficacy. A double-blind, comparative clinical trial evaluated this compound against montelukast in patients with mild to moderate asthma.[5]

Experimental Protocol: Comparative Clinical Trial

-

Study Design: Randomized, double-blind, double-dummy, multi-center, parallel-group, non-inferiority study.[5]

-

Participants: 205 adult patients with mild to moderate asthma.[5]

-

Intervention:

-

Duration: 28 days.[5]

-

Endpoints:

-

Asthma symptom scores (wheezing, shortness of breath, expectoration, cough, chest tightness).

-

Lung function parameters (PEF, FVC, FEV1).

-

Sputum and mucociliary parameters (fucose, eosinophil cationic protein [ECP], albumin).

-

Quantitative Data: Comparison with Montelukast

| Parameter (Mean Change from Baseline) | This compound (80 mg) | Montelukast (10 mg) | p-value |

| Peak Expiratory Flow (PEF) (L/s) | +0.416 | +0.199 | 0.01 |

| Expectoration Score | -0.85 | -0.62 | 0.01 |

| Sputum ECP (ng/mL) | -27.20 | -23.55 | < 0.001 |

| Sputum Albumin (mg/dL) | -37.51 | -32.82 | < 0.001 |

Future Directions and Conclusion

The evidence presented in this technical guide strongly suggests that the therapeutic potential of this compound extends beyond its current use in asthma and allergic rhinitis. The discovery of its neuroprotective effects through the inhibition of ferroptosis represents a particularly exciting avenue for future research and drug development, with potential applications in a range of neurological disorders. Furthermore, its demonstrated efficacy in improving respiratory symptoms in chronic pulmonary emphysema warrants further investigation in larger, controlled clinical trials.

The comparative data against montelukast underscores this compound's potent anti-inflammatory effects, particularly on eosinophilic markers. This robust anti-inflammatory profile may be a key contributor to its efficacy in these novel therapeutic areas.

To fully realize the potential of this compound, future research should focus on:

-

Elucidating the detailed molecular mechanisms underlying its effects in neuroprotection and chronic pulmonary disease.

-

Conducting preclinical studies in animal models of other relevant diseases, such as idiopathic pulmonary fibrosis and pulmonary hypertension, where TXA2 signaling is implicated.

-

Designing and executing well-controlled clinical trials to confirm its safety and efficacy in these new indications.

References

- 1. zuventus.com [zuventus.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a thromboxane A2 receptor antagonist, inhibits neuronal ferroptosis by promoting GPX4 expression and suppressing JNK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Study on the usefulness of this compound in the treatment of chronic pulmonary emphysema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journaljammr.com [journaljammr.com]

Understanding the Binding Affinity of Seratrodast to the Thromboxane A2 Receptor (TP Receptor): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seratrodast is a selective antagonist of the Thromboxane A2 (TXA2) receptor, also known as the TP receptor.[1][2] This technical guide provides an in-depth overview of the binding affinity of this compound to the TP receptor, a critical interaction for its therapeutic effects, particularly in the management of asthma.[2] The guide details the pharmacological context, experimental methodologies for quantifying binding affinity, and the intricate signaling pathways governed by the TP receptor.

Introduction to this compound and the TP Receptor

This compound, with the development name AA-2414, was the first TP receptor antagonist to be approved for the treatment of asthma, receiving marketing approval in Japan in 1997.[3][4] Its primary mechanism of action involves competitively blocking the binding of the endogenous ligand, thromboxane A2, to the TP receptor.[3] TXA2 is a potent mediator involved in various physiological and pathophysiological processes, including platelet aggregation, vasoconstriction, and bronchoconstriction.[2] By antagonizing the TP receptor, this compound effectively mitigates the downstream effects of TXA2, leading to bronchodilation, reduced airway inflammation, and decreased airway hyperresponsiveness, which are hallmarks of asthma.[2]

The TP receptor is a member of the G-protein coupled receptor (GPCR) superfamily and exists as two main isoforms, TPα and TPβ, which arise from alternative splicing of the same gene.[5] These isoforms can couple to different G proteins and activate distinct downstream signaling cascades.[6]

Quantitative Analysis of this compound Binding Affinity

A comprehensive literature search did not yield specific publicly available quantitative binding affinity data (Ki, Kd, or IC50) for the direct interaction of this compound with the TP receptor. However, one study reported an IC50 value for this compound in the context of inhibiting neuronal ferroptosis. It is crucial to note that this value does not represent the binding affinity to the TP receptor.

| Compound | Parameter | Value | Context |

| This compound | IC50 | 4.5 µmol·L-1 | Inhibition of neuronal ferroptosis[7][8] |

The absence of readily available, direct binding affinity data highlights a gap in the publicly accessible scientific literature and underscores the need for further research to precisely quantify the interaction between this compound and the TP receptor. Such data is fundamental for a complete understanding of its pharmacological profile and for the development of future TP receptor antagonists.

Experimental Protocol: Competitive Radioligand Binding Assay

To determine the binding affinity (Ki) of this compound for the TP receptor, a competitive radioligand binding assay is the gold standard. This method measures the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand that has a known high affinity for the receptor.[9] A commonly used radioligand for the TP receptor is [3H]-SQ29548.[10]

Materials

-

Receptor Source: Cell membranes prepared from a cell line stably expressing the human TP receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [3H]-SQ29548.

-

Unlabeled Competitor: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Non-specific Binding Control: A high concentration of a structurally different TP receptor antagonist (e.g., 10 µM SQ29548).

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter: For measuring radioactivity.

Methods

-

Membrane Preparation:

-

Culture cells expressing the TP receptor to a high density.

-

Harvest the cells and homogenize them in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Assay Procedure:

-

In a 96-well plate, add a constant concentration of the radioligand ([3H]-SQ29548), typically at or below its Kd value.

-

Add increasing concentrations of unlabeled this compound to the wells.

-

For determining non-specific binding, add a saturating concentration of the non-specific binding control.

-

Initiate the binding reaction by adding the prepared cell membranes.

-

Incubate the plate at a specific temperature (e.g., room temperature) for a predetermined time to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of this compound.

-

Plot the specific binding as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.[11]

-

-

TP Receptor Signaling Pathways

Upon activation by an agonist like thromboxane A2, the TP receptor initiates a cascade of intracellular signaling events. The TP receptor primarily couples to Gq and G12/13 families of G proteins.[1]

-

Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC).[12] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12]

-

IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).

-

DAG and elevated intracellular Ca2+ levels synergistically activate protein kinase C (PKC).

-

-

G12/13 Pathway: The TP receptor also couples to G12/13, which activates the small GTPase Rho. The Rho-Rho kinase (ROCK) pathway is involved in various cellular responses, including smooth muscle contraction and cell migration.

These signaling pathways ultimately lead to the physiological and pathophysiological effects of TXA2, such as bronchoconstriction and inflammation in the airways. This compound, by blocking the initial binding of TXA2 to the TP receptor, effectively inhibits the activation of these downstream signaling cascades.

Conclusion

References

- 1. ahajournals.org [ahajournals.org]

- 2. zuventus.com [zuventus.com]

- 3. [Thromboxane A2 antagonist--discovery of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New Insights into Structural Determinants for Prostanoid Thromboxane A2 Receptor- and Prostacyclin Receptor-G Protein Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thromboxane receptor - Wikipedia [en.wikipedia.org]

- 7. This compound, a thromboxane A2 receptor antagonist, inhibits neuronal ferroptosis by promoting GPX4 expression and suppressing JNK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Slow receptor dissociation is not a key factor in the duration of action of inhaled long-acting β2-adrenoceptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. G protein-coupled receptor signaling: transducers and effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journaljammr.com [journaljammr.com]

Exploring the Off-Target Effects of Seratrodast in Cellular Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seratrodast is a well-established therapeutic agent primarily recognized for its role as a thromboxane A2 (TXA2) receptor antagonist.[1][2][3] Its primary clinical application is in the management of bronchial asthma, where it mitigates bronchoconstriction, airway inflammation, and hyperresponsiveness by blocking the effects of TXA2.[1][3][4] Thromboxane A2, a potent vasoconstrictor and bronchoconstrictor, plays a significant role in the pathophysiology of asthma.[1] this compound's targeted inhibition of the TXA2 receptor has been shown to improve pulmonary function and reduce asthma symptoms.[1] However, emerging research reveals that the pharmacological actions of this compound extend beyond its primary on-target effect, uncovering a range of off-target activities with potential therapeutic implications in other disease contexts. This guide provides an in-depth exploration of these off-target effects in cellular models, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.

Off-Target Effects of this compound

Beyond its well-documented role as a TXA2 receptor antagonist, this compound exhibits several off-target effects that are of growing interest to the scientific community. These effects are primarily centered around the modulation of ferroptosis, anti-inflammatory responses independent of TXA2 receptor blockade, and anti-cancer activities.

Inhibition of Ferroptosis

A significant off-target effect of this compound is its ability to inhibit ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[5][6] Studies have identified this compound as a novel ferroptosis inhibitor.[5][6] The proposed mechanism involves the regulation of the system xc-/glutathione (GSH)/glutathione peroxidase 4 (GPX4) axis.[5][6] this compound has been shown to elevate the expression of GPX4, a key enzyme that protects against lipid peroxidation.[5][6] Furthermore, it can reduce the production of lipid reactive oxygen species (ROS).[5][6][7] This anti-ferroptotic activity is also associated with the suppression of JNK phosphorylation and p53 expression.[5][6] Some evidence also suggests that the reduced hydroquinone form of this compound possesses radical-trapping antioxidant activity, which contributes to the suppression of lipid peroxidation and ferroptosis.[6]

Anti-inflammatory and Immunomodulatory Effects

While the anti-inflammatory properties of this compound in asthma are partly attributed to its primary mechanism, evidence suggests broader anti-inflammatory actions. This compound has been observed to decrease the levels of inflammatory mediators beyond those directly linked to the TXA2 pathway.[1] For instance, clinical studies have demonstrated a significant reduction in eosinophil cationic protein (ECP) in the sputum of asthmatic patients treated with this compound, indicating a dampening of eosinophilic inflammation.[8][9] This suggests that this compound may interfere with inflammatory cascades that are not solely dependent on TXA2 signaling.

Anti-Cancer Properties